molecular formula C15H19N5O2 B7360200 1-cyclopentyl-N-[2-(2-oxo-1H-pyrimidin-5-yl)ethyl]pyrazole-3-carboxamide

1-cyclopentyl-N-[2-(2-oxo-1H-pyrimidin-5-yl)ethyl]pyrazole-3-carboxamide

Cat. No. B7360200
M. Wt: 301.34 g/mol
InChI Key: YUYCVZMOPUZTEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-cyclopentyl-N-[2-(2-oxo-1H-pyrimidin-5-yl)ethyl]pyrazole-3-carboxamide is a chemical compound that belongs to the class of pyrazole carboxamides. It is commonly referred to as CPI-637 and has been the subject of extensive scientific research due to its potential applications in various fields.

Scientific Research Applications

CPI-637 has been studied extensively for its potential applications in various fields. It has been found to have anti-inflammatory, anti-tumor, and anti-viral properties. CPI-637 has been shown to inhibit the activity of the protein kinase CK2, which plays a crucial role in cell growth and proliferation. This inhibition of CK2 activity has been found to be effective in suppressing the growth of cancer cells and reducing inflammation.

Mechanism of Action

The mechanism of action of CPI-637 involves the inhibition of CK2 activity. CK2 is a serine/threonine protein kinase that is involved in various cellular processes such as cell growth, differentiation, and apoptosis. CPI-637 binds to the ATP-binding site of CK2 and prevents the phosphorylation of its substrates, thereby inhibiting its activity.
Biochemical and Physiological Effects:
CPI-637 has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit viral replication. CPI-637 has also been found to induce apoptosis in cancer cells by activating the caspase pathway. In addition, CPI-637 has been found to have a neuroprotective effect by reducing the production of reactive oxygen species in the brain.

Advantages and Limitations for Lab Experiments

CPI-637 has several advantages for lab experiments. It is a highly specific inhibitor of CK2 and does not affect the activity of other kinases. CPI-637 is also stable in solution and can be easily synthesized in the laboratory. However, one limitation of CPI-637 is its low solubility in aqueous solutions, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for the study of CPI-637. One potential application is in the treatment of cancer. CPI-637 has been found to be effective in suppressing the growth of cancer cells in vitro, and further studies are needed to determine its efficacy in vivo. Another potential application is in the treatment of viral infections. CPI-637 has been found to inhibit the replication of several viruses, including HIV and HCV. Further studies are needed to determine its potential as an antiviral agent. Finally, the development of more potent and selective inhibitors of CK2 is an area of ongoing research, and CPI-637 may serve as a starting point for the development of new inhibitors.
Conclusion:
In conclusion, CPI-637 is a chemical compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to determine its efficacy in vivo and its potential as a therapeutic agent.

Synthesis Methods

The synthesis of CPI-637 involves the reaction of 1-cyclopentyl-1H-pyrazole-3-carboxylic acid with 2-amino-5-oxo-1,2-dihydropyrimidine-4-carboxamide in the presence of a coupling agent such as HATU or TBTU. The reaction is carried out in a suitable solvent such as DMF or DMSO and the product is purified by column chromatography. The yield of the synthesis process is typically around 50%.

properties

IUPAC Name

1-cyclopentyl-N-[2-(2-oxo-1H-pyrimidin-5-yl)ethyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2/c21-14(16-7-5-11-9-17-15(22)18-10-11)13-6-8-20(19-13)12-3-1-2-4-12/h6,8-10,12H,1-5,7H2,(H,16,21)(H,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUYCVZMOPUZTEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=CC(=N2)C(=O)NCCC3=CNC(=O)N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.